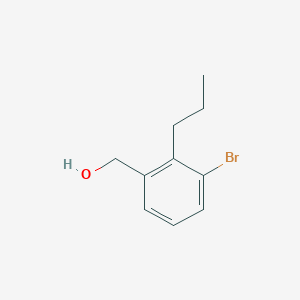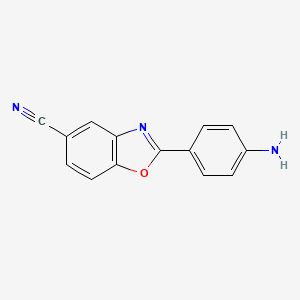![molecular formula C22H31FO5 B13885686 1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Dexamethasone is a derivative of dexamethasone, a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressant properties. This compound is characterized by the presence of a hydroxyl group at the third carbon position, which can influence its pharmacological activity and metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Dexamethasone typically involves the hydroxylation of dexamethasone. One common method is the microbial transformation using specific strains of microorganisms that can introduce the hydroxyl group at the desired position. Another approach involves chemical hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of 3-Hydroxy Dexamethasone often starts with the precursor dexamethasone, which is subjected to hydroxylation reactions under controlled conditions. The process may involve biotransformation using microbial cultures or chemical synthesis using advanced catalytic systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Hydroxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexamethasone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, reduced dexamethasone, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
3-Hydroxy Dexamethasone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on steroidal structures.
Biology: Investigated for its role in modulating glucocorticoid receptor activity and its effects on gene expression.
Medicine: Explored for its potential therapeutic benefits in inflammatory and autoimmune diseases, as well as its metabolic stability compared to dexamethasone.
Industry: Utilized in the development of new glucocorticoid drugs with improved efficacy and reduced side effects
作用機序
3-Hydroxy Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This binding results in the suppression of inflammatory mediators, decreased neutrophil migration, and reversal of increased capillary permeability. The hydroxyl group at the third position may enhance its binding affinity and metabolic stability, contributing to its potent anti-inflammatory and immunosuppressive effects .
類似化合物との比較
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar therapeutic uses but different metabolic pathways.
Betamethasone: Structurally similar with a different substitution pattern, used for similar indications.
Uniqueness
3-Hydroxy Dexamethasone is unique due to the presence of the hydroxyl group at the third position, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in enhanced receptor binding, increased metabolic stability, and potentially reduced side effects compared to its parent compound .
特性
分子式 |
C22H31FO5 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,14-17,24-26,28H,4-5,8,10-11H2,1-3H3 |
InChIキー |
AHCZVAORYHARLA-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C3CCC4=CC(C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)
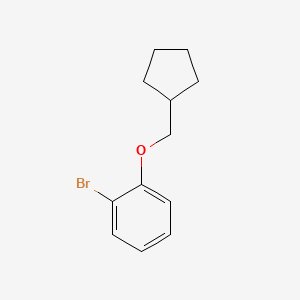
![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
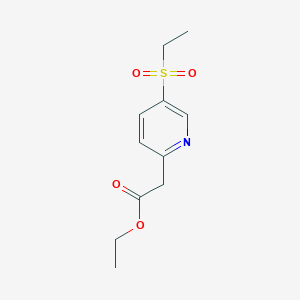
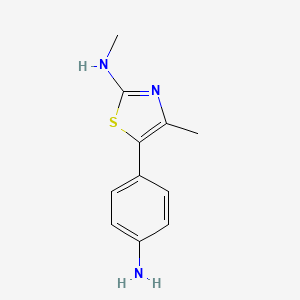
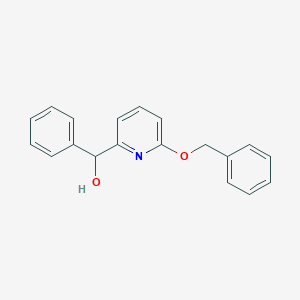
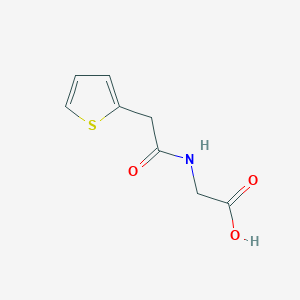
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
